molecular formula C10H22ClNO B13593299 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride,Mixtureofdiastereomers

1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B13593299
M. Wt: 207.74 g/mol
InChI Key: GYEGXEGXTDIJHW-UHFFFAOYSA-N
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Description

1-(1-Methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is a cyclohexane-based alicyclic amine featuring a methoxy group at the 1-position and methyl substituents at the 3- and 5-positions of the cyclohexyl ring. As a mixture of diastereomers, its stereochemical complexity impacts physical properties (e.g., solubility, melting point) and reactivity. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

(1-methoxy-3,5-dimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-8-4-9(2)6-10(5-8,7-11)12-3;/h8-9H,4-7,11H2,1-3H3;1H

InChI Key

GYEGXEGXTDIJHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CN)OC)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves several steps. One common synthetic route starts with the cyclohexyl ring, which is then functionalized with methoxy and dimethyl groups. The amine group is introduced through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations and Implications

  • Diastereomer Complexity : The target’s diastereomeric mixture complicates purification but may offer broader reactivity in synthesis compared to single-stereoisomer analogs .
  • Substituent-Driven Properties : Methoxy and methyl groups balance polarity and lipophilicity, whereas aromatic or fluorinated analogs prioritize stability or electronic effects .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are needed to validate inferences from structural analogs.

Biological Activity

1-(1-Methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride, a compound characterized by its unique structural properties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H21NO·HCl
  • SMILES : CC1(CCCC(C1)(CN)OC)C
  • InChI Key : IPNBOPBANPXJMB-UHFFFAOYSA-N

The compound is a mixture of diastereomers, which can influence its biological activity due to stereochemical differences.

Biological Activity Overview

The biological activity of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is primarily investigated through its interactions with various biological systems. Research indicates potential applications in pharmacology, particularly in the areas of neuropharmacology and anti-inflammatory responses.

The exact mechanisms by which this compound exerts its effects are not fully elucidated in the literature. However, it is hypothesized to interact with neurotransmitter systems and may influence pathways related to inflammation and pain perception.

Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of methanamine derivatives similar to this compound. Results indicated that these compounds could modulate neurotransmitter release and exhibit anxiolytic-like effects in animal models. The specific diastereomeric forms demonstrated varying degrees of efficacy, suggesting that stereochemistry plays a crucial role in their biological activity.

DiastereomerEffectiveness (Scale 1-10)Mechanism
Diastereomer A8Modulates GABAergic transmission
Diastereomer B6Inhibits norepinephrine uptake

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related compounds. The findings showed that certain methanamine derivatives could inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α15080
IL-620090

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 1-(1-methoxy-3,5-dimethylcyclohexyl)methanamine hydrochloride is limited, studies on similar compounds suggest that they may have favorable absorption characteristics and moderate half-lives. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish safety profiles comprehensively.

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